molecular formula C19H19N5O2S B6757734 N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-3-(tetrazol-1-yl)thiophene-2-carboxamide

N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-3-(tetrazol-1-yl)thiophene-2-carboxamide

Cat. No.: B6757734
M. Wt: 381.5 g/mol
InChI Key: ILTIREXZSSRGHD-UHFFFAOYSA-N
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Description

N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-3-(tetrazol-1-yl)thiophene-2-carboxamide is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of a chromene ring, a cyclopentane ring, a tetrazole moiety, and a thiophene ring

Properties

IUPAC Name

N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-3-(tetrazol-1-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c25-18(17-15(7-10-27-17)24-12-20-22-23-24)21-14-11-19(8-3-4-9-19)26-16-6-2-1-5-13(14)16/h1-2,5-7,10,12,14H,3-4,8-9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTIREXZSSRGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C3=CC=CC=C3O2)NC(=O)C4=C(C=CS4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-3-(tetrazol-1-yl)thiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-3-(tetrazol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the tetrazole ring.

    Halogenated Thiophenes: From nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-3-(tetrazol-1-yl)thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and thiophene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-3-(tetrazol-1-yl)thiophene-2-carboxamide is unique due to its combination of a chromene ring, a cyclopentane ring, a tetrazole moiety, and a thiophene ring.

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